molecular formula C13H16N4O B7538432 3-(dimethylamino)-N-(1-methylpyrazol-3-yl)benzamide

3-(dimethylamino)-N-(1-methylpyrazol-3-yl)benzamide

Katalognummer B7538432
Molekulargewicht: 244.29 g/mol
InChI-Schlüssel: FSHDNCXTDSVIDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(dimethylamino)-N-(1-methylpyrazol-3-yl)benzamide is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as DMABN or N-(1-methyl-3-pyrazolyl)-3-N,N-dimethylaminobenzamide. DMABN is a small molecule that belongs to the class of benzamides and has a molecular weight of 284.37 g/mol.

Wirkmechanismus

DMABN exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, DMABN can reduce inflammation and pain.
Biochemical and Physiological Effects:
DMABN has been shown to possess significant anti-inflammatory and analgesic effects in various animal models. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DMABN has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of DMABN is its ability to inhibit the activity of COX-2 and LOX without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the gastrointestinal tract. This makes DMABN a potentially safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) that can cause gastrointestinal side effects. However, one of the limitations of DMABN is its poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of DMABN. One potential direction is the development of more water-soluble analogs of DMABN that can be administered more easily in vivo. Another direction is the investigation of the compound's potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, the potential use of DMABN in the treatment of other inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease warrants further investigation.

Synthesemethoden

DMABN can be synthesized through various methods. One of the most common methods involves the reaction of 3-(dimethylamino)benzoyl chloride with 1-methyl-3-pyrazole in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields DMABN as a white solid.

Wissenschaftliche Forschungsanwendungen

DMABN has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.

Eigenschaften

IUPAC Name

3-(dimethylamino)-N-(1-methylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-16(2)11-6-4-5-10(9-11)13(18)14-12-7-8-17(3)15-12/h4-9H,1-3H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHDNCXTDSVIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CC(=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-N-(1-methylpyrazol-3-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.